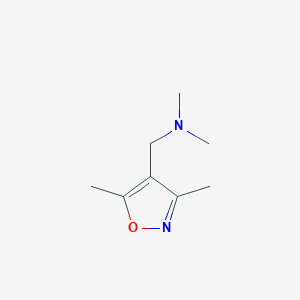

1-(3,5-Dimethylisoxazol-4-yl)-N,N-dimethylmethanamine

Description

1-(3,5-Dimethylisoxazol-4-yl)-N,N-dimethylmethanamine (C₈H₁₄N₂O) is a heterocyclic amine featuring a 3,5-dimethylisoxazole core linked to a dimethylamino group via a methylene bridge. Isoxazoles are electron-deficient aromatic systems due to the electronegative oxygen atom, which imparts unique reactivity and stability. This compound has been studied in pharmaceutical contexts, particularly as a precursor or structural motif in drug discovery. Its hydrochloride salt is commercially available, indicating industrial relevance .

Properties

IUPAC Name |

1-(3,5-dimethyl-1,2-oxazol-4-yl)-N,N-dimethylmethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O/c1-6-8(5-10(3)4)7(2)11-9-6/h5H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRDBLQDGWPHISN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)CN(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,5-Dimethylisoxazol-4-yl)-N,N-dimethylmethanamine typically involves the formation of the isoxazole ring followed by the introduction of the dimethylmethanamine group. One common method involves the cyclization of appropriate precursors under controlled conditions to form the isoxazole ring. Subsequent alkylation reactions introduce the dimethyl groups at the desired positions.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the process. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-(3,5-Dimethylisoxazol-4-yl)-N,N-dimethylmethanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylmethanamine group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as halides or amines in the presence of a suitable base.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

Chemistry

1-(3,5-Dimethylisoxazol-4-yl)-N,N-dimethylmethanamine serves as a building block for synthesizing more complex molecules. Its structural features allow it to be used in the development of various pharmaceuticals and agrochemicals. The compound's ability to act as a versatile intermediate makes it valuable for chemical synthesis.

Biology

Research has indicated potential biological activities of this compound, such as:

- Enzyme Inhibition : The compound's interaction with specific enzymes may lead to the development of inhibitors that could serve therapeutic purposes.

- Receptor Binding : Studies suggest that it may bind to certain receptors, influencing cellular signaling pathways.

Medicine

The compound has been investigated for its potential as a therapeutic agent in treating various diseases. Its efficacy against cancer cell lines, particularly triple-negative breast cancer (TNBC) and MCF-7 cells, highlights its promise in oncology.

Case Study 1: Anti-Cancer Activity

In vitro studies demonstrated that this compound exhibits anti-proliferative effects on TNBC cell lines. The compound's ability to inhibit BRD4 leads to reduced expression of c-MYC, a key oncogene associated with tumor growth.

Case Study 2: Enzyme Inhibition

Research into the enzyme inhibition properties of this compound revealed its potential to inhibit specific enzymes involved in metabolic pathways. This suggests possible applications in drug development targeting metabolic disorders.

Mechanism of Action

The mechanism by which 1-(3,5-Dimethylisoxazol-4-yl)-N,N-dimethylmethanamine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological or chemical effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences between the target compound and analogues:

Key Observations :

- Heterocyclic Core : The isoxazole in the target compound contrasts with pyrrole , thiophene , pyrazole , and indazole cores in analogues. Isoxazoles are less electron-rich than pyrroles but more polar than thiophenes, influencing reactivity and binding interactions.

- Substituent Effects: Chlorine atoms in the pyrrole derivative enhance electrophilicity, while the sulfone group in the pyrazole analogue increases polarity and solubility.

- Biological Activity : Only the thiophene-triazine derivative and the indazole-fluorophenyl compound explicitly mention biological activity (antitumor and antiviral, respectively). The target compound’s applications remain underexplored in the provided evidence.

Physicochemical Properties

- Solubility : The hydrochloride salt of the target compound likely has higher aqueous solubility than neutral analogues. The sulfone-containing pyrazole may exhibit superior solubility in polar solvents.

- Lipophilicity : Fluorine atoms in the indazole derivative enhance lipid membrane permeability, critical for blood-brain barrier penetration. The triazine-morpholine group balances hydrophilicity and lipophilicity.

- Stability : Isoxazoles are generally stable under physiological conditions, whereas pyrroles may be prone to oxidation due to their electron-rich nature.

Biological Activity

1-(3,5-Dimethylisoxazol-4-yl)-N,N-dimethylmethanamine is a synthetic organic compound that has garnered interest due to its potential biological activities. This article delves into its mechanisms of action, biological effects, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound features an isoxazole ring substituted at positions 3 and 5 with methyl groups, along with a dimethylmethanamine moiety. Its molecular formula is and it has a molecular weight of 158.21 g/mol. The IUPAC name is 1-(3,5-dimethyl-1,2-oxazol-4-yl)-N,N-dimethylmethanamine.

Target Interaction

The primary target of this compound is Bromodomain-containing protein 4 (BRD4) . The compound exhibits robust inhibitory activity against BRD4, which plays a crucial role in regulating gene expression linked to cancer progression.

Biochemical Pathways

The interaction with BRD4 modulates critical biochemical pathways, particularly affecting the expression of oncogenes such as c-MYC and γ-H2AX , which are involved in cell proliferation and DNA damage response .

Anticancer Activity

Research indicates that this compound demonstrates significant anti-proliferative effects against various cancer cell lines, particularly:

- Triple-Negative Breast Cancer (TNBC) Cell Lines

- MCF-7 Breast Cancer Cells

In vitro studies have shown that the compound induces cell cycle arrest in the G1 phase at varying concentrations, indicating its potential as an anticancer agent .

Enzyme Inhibition

The compound has been studied for its enzyme inhibition properties. For instance, it has shown notable inhibitory effects on viral proteases essential for the replication of flaviviruses like Zika and dengue . The IC50 values for these interactions vary significantly based on structural modifications.

Case Study: Antiviral Activity

A study focusing on the antiviral activity of related compounds found that modifications to the dimethyl group can enhance inhibitory potency against viral proteases. For example, compounds with N,N-dimethyl groups showed increased activity compared to their unmodified counterparts .

| Compound | IC50 (μM) | Activity |

|---|---|---|

| Compound 12 | 0.62 | Strong inhibitor |

| Compound 18 | 0.39 | Increased activity |

| Compound 26 | 20.5 | Weak inhibitor |

Case Study: Anticancer Potential

In another study evaluating BRD4 inhibitors for breast cancer treatment, derivatives of the compound were synthesized and tested. The lead compound exhibited an IC50 value of 0.544 μM against BRD4, demonstrating promising therapeutic potential in managing breast cancer subtypes .

| Compound | IC50 (μM) | Effect |

|---|---|---|

| DDT26 | 0.544 | Potent BRD4 inhibitor |

| JQ1 | Not specified | Comparison standard |

Q & A

Q. What are the established synthetic routes for 1-(3,5-Dimethylisoxazol-4-yl)-N,N-dimethylmethanamine?

- Methodological Answer: The synthesis typically involves cyclization of pre-functionalized precursors or nucleophilic substitution of a halogenated isoxazole intermediate. For example:

- Cyclization Approach: React a β-diketone derivative with hydroxylamine under acidic conditions to form the 3,5-dimethylisoxazole core, followed by alkylation with N,N-dimethylaminoethyl halide .

- Substitution Approach: Use 4-chloromethyl-3,5-dimethylisoxazole as a starting material, reacting it with dimethylamine in a polar aprotic solvent (e.g., DMF) under reflux .

- Key Considerations: Monitor reaction progress via TLC or HPLC, and purify using column chromatography with a hexane/ethyl acetate gradient.

Q. How is the compound structurally characterized to confirm its identity?

- Methodological Answer:

- Spectroscopy:

- NMR (¹H/¹³C): Identify methyl groups on the isoxazole ring (δ ~2.2–2.4 ppm for CH₃) and the dimethylamino group (δ ~2.1–2.3 ppm for N(CH₃)₂). The isoxazole proton (if present) appears as a singlet at δ ~6.0 ppm .

- Mass Spectrometry (MS): Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 183) and fragmentation patterns .

- Chromatography: Use reverse-phase HPLC with a C18 column and UV detection (λ = 254 nm) to assess purity (>95% by area normalization) .

Q. What safety protocols are recommended for handling this compound?

- Methodological Answer: While specific toxicological data for this compound is limited, general precautions for amines and heterocycles apply:

- PPE: Wear nitrile gloves, lab coat, and safety goggles.

- Ventilation: Use a fume hood during synthesis or handling of powders to avoid inhalation .

- Spill Management: Neutralize with dilute acetic acid, absorb with inert material, and dispose as hazardous waste .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

- Methodological Answer:

- Solvent Selection: Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity in substitution reactions. For cyclization, use ethanol/water mixtures to balance solubility and reactivity .

- Temperature Control: Maintain 60–80°C for substitution reactions to avoid side products (e.g., over-alkylation).

- Catalysis: Add catalytic KI to facilitate halogen exchange in SN2 reactions .

- Workflow Example: Perform a Design of Experiments (DoE) to test variables like solvent ratio, temperature, and stoichiometry. Analyze results via ANOVA to identify significant factors .

Q. How does the electronic nature of the isoxazole ring influence the compound’s reactivity?

- Methodological Answer: The 3,5-dimethylisoxazole ring is electron-deficient due to the electronegative oxygen and nitrogen atoms, directing electrophilic substitution to the 4-position. Computational studies (e.g., DFT calculations) can map frontier molecular orbitals to predict reactivity:

- HOMO Localization: The dimethylamino group donates electron density, increasing nucleophilicity at the methylene bridge .

- Experimental Validation: Perform kinetic studies with electrophiles (e.g., iodomethane) to compare reaction rates with/without substituents .

Q. How can discrepancies in published spectral data for this compound be resolved?

- Methodological Answer:

- Multi-Technique Cross-Validation: Combine 2D NMR (HSQC, HMBC) to assign ambiguous signals. For example, HMBC correlations between the isoxazole C-4 and the methylene protons confirm connectivity .

- Reference Standards: Compare with structurally analogous compounds (e.g., 3,5-dimethylisoxazole derivatives) from databases like PubChem or Reaxys .

- Collaborative Studies: Share raw data (e.g., NMR FIDs) with independent labs for reproducibility assessment .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.